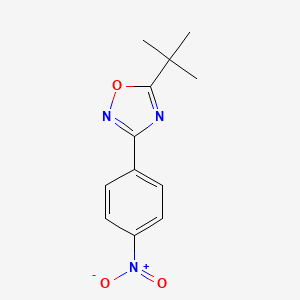

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Beschreibung

BenchChem offers high-quality 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-12(2,3)11-13-10(14-18-11)8-4-6-9(7-5-8)15(16)17/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVZYFLMBAHZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10429263 | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004398-32-6 | |

| Record name | 5-(1,1-Dimethylethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004398-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10429263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-recognized bioisostere for amide and ester functionalities, offering enhanced metabolic stability and pharmacokinetic properties. This document outlines a reliable and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-nitrobenzamidoxime, followed by its reaction with pivaloyl chloride and subsequent cyclization. A detailed experimental protocol for each step is provided, emphasizing the rationale behind the choice of reagents and reaction conditions. Furthermore, this guide details the essential analytical techniques for the comprehensive characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with its physical properties. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel oxadiazole derivatives and the exploration of their potential as therapeutic agents.

Introduction: The Significance of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, a structural motif that has garnered significant attention in the field of medicinal chemistry. Its prevalence in numerous drug discovery programs stems from its role as a bioisosteric replacement for amide and ester groups. This substitution can lead to compounds with improved hydrolytic and metabolic stability, enhanced pharmacokinetic profiles, and better in vivo performance. Consequently, 1,2,4-oxadiazole derivatives have been investigated for a wide array of therapeutic applications, acting as muscarinic agonists, benzodiazepine receptor partial agonists, and dopamine transporter inhibitors, among others.

The target molecule, 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, combines the stable oxadiazole core with a bulky tert-butyl group, which can influence solubility and binding interactions, and a 4-nitrophenyl group, a common substituent in pharmacologically active compounds that can be a precursor for further functionalization. This guide provides a detailed roadmap for the synthesis and rigorous characterization of this promising compound.

Synthetic Strategy: A Two-Step Approach

The most prevalent and reliable method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction. This guide will focus on a two-step synthesis of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, which is both efficient and proceeds with readily available starting materials.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Step 1: Synthesis of 4-Nitrobenzamidoxime

The initial and crucial step is the synthesis of the amidoxime intermediate, 4-nitrobenzamidoxime, from 4-nitrobenzonitrile. This reaction involves the nucleophilic addition of hydroxylamine to the nitrile group.

Reaction Mechanism:

Caption: Formation of 4-nitrobenzamidoxime from 4-nitrobenzonitrile.

Experimental Protocol: Synthesis of 4-Nitrobenzamidoxime

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and potassium carbonate (0.5 eq).

-

Solvent Addition: Add a mixture of ethanol and water (e.g., 10:1 v/v) to the flask to dissolve the reactants.

-

Reaction: Heat the reaction mixture to reflux and maintain for 20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: After completion, allow the mixture to cool to room temperature and then dilute with water.

-

Isolation: Remove the ethanol under reduced pressure. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield 4-nitrobenzamidoxime as a solid.[1]

Expert Insight: The use of potassium carbonate is to neutralize the HCl generated from hydroxylamine hydrochloride, thus liberating the free hydroxylamine for the nucleophilic attack on the nitrile. The reflux condition provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Synthesis of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

The second step involves the reaction of 4-nitrobenzamidoxime with pivaloyl chloride to form an O-acyl amidoxime intermediate, which then undergoes thermal cyclodehydration to yield the final 1,2,4-oxadiazole.

Reaction Mechanism:

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Foreword: Navigating the Landscape of Novel Heterocycles

In the dynamic field of medicinal chemistry and materials science, the exploration of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,4-oxadiazole scaffold, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, has emerged as a "privileged structure" due to its remarkable metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This unique combination of properties has propelled 1,2,4-oxadiazole derivatives to the forefront of drug discovery programs, with applications ranging from anticancer to anti-inflammatory agents.[2][3]

Synthesis and Structural Elucidation: A Proposed Pathway

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established area of organic chemistry, typically involving the cyclization of an O-acyl-amidoxime intermediate.[1] A plausible and efficient synthetic route for 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is proposed herein, based on the reaction of a commercially available amidoxime with an activated carboxylic acid derivative.

Proposed Synthetic Protocol

The synthesis can be envisioned as a two-step process starting from 4-nitrobenzoic acid and pivalamidoxime.

Step 1: Activation of 4-Nitrobenzoic Acid

The carboxylic acid is first converted to a more reactive species, such as an acyl chloride or activated ester, to facilitate acylation of the amidoxime. The use of 1,1'-carbonyldiimidazole (CDI) is a mild and effective method for this transformation.[1]

Step 2: Acylation and Cyclodehydration

The activated 4-nitrobenzoic acid derivative is then reacted with pivalamidoxime. The resulting O-acyl-pivalamidoxime intermediate undergoes in-situ thermal or microwave-assisted cyclodehydration to yield the target 1,2,4-oxadiazole.[1]

Experimental Protocol: Proposed Synthesis of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

-

Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzoic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). To this solution, add 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours until the evolution of CO2 ceases.

-

Acylation of Amidoxime: To the activated carboxylic acid solution, add pivalamidoxime (1.0 equivalent). Stir the reaction mixture at room temperature for 4-6 hours.

-

Cyclodehydration: Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Structural Elucidation

The identity and purity of the synthesized 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole would be confirmed using a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl ring, likely as two doublets in the downfield region (around 8.0-8.5 ppm). A singlet corresponding to the nine equivalent protons of the tert-butyl group will appear in the upfield region (around 1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the 1,2,4-oxadiazole ring, the 4-nitrophenyl ring, and the tert-butyl group. The quaternary carbons of the oxadiazole ring are expected in the 160-180 ppm range.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=N and N-O stretches of the oxadiazole ring (typically in the 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively). Strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹) are also expected.[5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (247.25 g/mol ).[2][6] The fragmentation pattern can provide further structural confirmation.

Physicochemical Properties: An Overview

While specific experimental data for 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is not extensively reported, we can infer its likely properties based on its structure and data from related compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₃N₃O₃[2] |

| Molecular Weight | 247.25 g/mol [7] |

| CAS Number | 1004398-32-6[2] |

| Appearance | Likely a white to pale yellow crystalline solid |

| Melting Point | Expected to be a crystalline solid with a defined melting point. For comparison, related nitrophenyl-oxadiazole compounds have melting points in the range of 100-200 °C.[8] |

| Solubility | Expected to be poorly soluble in water and soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The solubility of 1,3,4-oxadiazoles is significantly influenced by the nature of the substituents on the heterocyclic ring; aryl substituents tend to decrease water solubility.[9] |

| Stability | The 1,2,4-oxadiazole ring is known for its thermal and chemical stability.[3] |

Structural Analysis: The Power of X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. This technique would provide precise information on bond lengths, bond angles, and the overall conformation of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, as well as insights into its crystal packing and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.[10]

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and anisotropic displacement parameters.[11]

Computational Chemistry Insights: A Theoretical Lens

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the electronic structure, reactivity, and spectroscopic properties of molecules.[12] For 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, DFT calculations can provide valuable insights that complement experimental data.

A typical computational workflow would involve:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR spectrum.

-

Electronic Property Calculations: Various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, molecular electrostatic potential (MEP), and Mulliken charges, can be calculated to understand the molecule's reactivity and potential for intermolecular interactions.[13]

-

NMR Chemical Shift Prediction: The ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment.

Potential Applications: A Horizon of Possibilities

The 1,2,4-oxadiazole core is a well-established pharmacophore with a broad spectrum of biological activities.[2][3] The presence of a 4-nitrophenyl group in the target molecule is particularly interesting, as this moiety is found in numerous biologically active compounds. Based on the activities of related 1,2,4-oxadiazole derivatives, 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole could be a candidate for investigation in the following areas:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[2]

-

Antimicrobial and Antifungal Activity: The oxadiazole nucleus is a common feature in compounds with potent antimicrobial and antifungal properties.

-

Anti-inflammatory Activity: Several 1,2,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties.

-

Materials Science: The thermal stability and electronic properties of oxadiazoles make them interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs).

Visualizations

Caption: Chemical structure of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Caption: Proposed synthesis workflow for the target compound.

Caption: Interrelationship of the key aspects of the technical guide.

References

-

ResearchGate. (a) Single‐crystal X‐ray structure of 5 a. [Link]

-

Applichem. 5-tert-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. [Link]

- I. Neda, et al. SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Rev. Roum. Chim. 2008, 53(11-12), 1191-1196.

-

MDPI. Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. [Link]

- Bala, S., et al. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

-

Luxembourg Bio Technologies. A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. [Link]

-

ResearchGate. Exploring 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole as Antiproliferative agent: Synthesis, Single crystal XRD, DFT, Hirshfeld Surface analysis, in vitro Antiproliferative activity and Molecular Docking analysis. [Link]

-

JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. [Link]

- Parikh, A. K., et al. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.

-

PubMed. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. [Link]

-

ResearchGate. GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. [Link]

-

ResearchGate. Spectral and X-ray Diffraction Studies of N -(2-Nitrophenyl)-5Phenyl1,3,4-Oxadiazole-2Amine. [Link]

-

PubMed Central. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

-

MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

OSTI.gov. 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). [Link]

-

PubMed Central. {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. [Link]

-

Iraqi Academic Scientific Journals. Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. [Link]

-

SpectraBase. 2-Tert-butyl-5-(m-nitrophenyl)-1,3,4-oxadiazole. [Link]

-

MDPI. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. [Link]

-

DergiPark. The Biological Potential and Synthetic Diversity of 1,3,4-Oxadiazole Multiplexed with Various Heterocyclic Compounds. [Link]

-

PubMed Central. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

-

MDPI. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. [Link]

-

MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. [Link]

-

OSTI.gov. 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl). [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. journalspub.com [journalspub.com]

- 6. appchemical.com [appchemical.com]

- 7. labsolu.ca [labsolu.ca]

- 8. osti.gov [osti.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Elucidation of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole . Designed for researchers, scientists, and professionals in drug development, this document details the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the structural confirmation and purity assessment of this molecule. Each section offers not only the procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding of the analytical workflow.

Introduction: The Significance of Spectroscopic Characterization

5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole is a disubstituted oxadiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise structural elucidation of such molecules is a critical step in the drug discovery and development pipeline, ensuring the identity and purity of the synthesized compound. Spectroscopic techniques provide a non-destructive and highly informative approach to confirming the molecular structure, identifying functional groups, and determining the connectivity of atoms within the molecule. This guide will systematically explore the application of MS, IR, and NMR spectroscopy to achieve a comprehensive characterization of the title compound.

Analytical Workflow: A Multi-faceted Approach to Structural Confirmation

A robust analytical strategy for structural elucidation relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular identity. The workflow presented here follows a logical progression from determining the molecular mass to identifying functional groups and finally, mapping the precise atomic connectivity.

Caption: Integrated spectroscopic workflow for the structural elucidation of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (Molecular Formula: C₁₂H₁₃N₃O₃, Molecular Weight: 247.25 g/mol ), the mass spectrum provides the initial and most critical confirmation of its identity.

Expected Mass Spectrum

An electron ionization (EI) mass spectrum is anticipated to show a prominent molecular ion peak (M⁺˙) at m/z 247. The fragmentation pattern will be characteristic of the 3,5-disubstituted 1,2,4-oxadiazole core and the specific substituents.

| Predicted Fragment (m/z) | Identity | Notes |

| 247 | [C₁₂H₁₃N₃O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 232 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 191 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 146 | [C₇H₄N₂O₂]⁺˙ | Fragment corresponding to the 4-nitrophenyl nitrile oxide radical cation. |

| 120 | [C₇H₄NO]⁺ | Fragment corresponding to the 4-nitrophenyl isocyanate cation. |

| 102 | [C₆H₄NO₂]⁺ | 4-Nitrophenyl cation. |

| 57 | [C₄H₉]⁺ | Tert-butyl cation (often a prominent peak). |

Proposed Fragmentation Pathway

The fragmentation of 3,5-disubstituted 1,2,4-oxadiazoles upon electron impact often involves the cleavage of the heterocyclic ring. The following diagram illustrates a plausible fragmentation pathway for the title compound.

Caption: Proposed mass fragmentation pathway for 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole under electron ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as methanol or acetonitrile.

-

Instrument: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable for this analysis.

-

Data Acquisition: Scan a mass range of m/z 40-500 to ensure all relevant fragments are detected.

-

Data Analysis: Identify the molecular ion peak and compare the fragmentation pattern with the predicted pathway and spectral libraries.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is an invaluable tool for the rapid identification of functional groups within a molecule. For 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, the IR spectrum will confirm the presence of the aromatic nitro group, the tert-butyl group, and the characteristic vibrations of the oxadiazole ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2970-2870 | C-H stretch | Aliphatic (tert-butyl) |

| ~1600 | C=N stretch | 1,2,4-Oxadiazole ring |

| ~1530-1515 | N-O asymmetric stretch | Aromatic Nitro |

| ~1470 | C-H bend | Aliphatic (tert-butyl) |

| ~1350-1340 | N-O symmetric stretch | Aromatic Nitro |

| ~1100-1000 | C-O stretch | 1,2,4-Oxadiazole ring |

| ~850 | C-H out-of-plane bend | 1,4-disubstituted aromatic |

The presence of strong absorption bands for the nitro group's asymmetric and symmetric stretches is a key diagnostic feature.[1][2] The characteristic C-H stretching and bending vibrations will confirm the presence of both aromatic and aliphatic (tert-butyl) moieties.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). No further preparation is typically needed.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrument-related absorptions.

-

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a pressure clamp, and the spectrum is recorded.

-

Data Acquisition: Typically, 16 to 32 scans are co-added in the range of 4000-400 cm⁻¹ to obtain a high signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity. For 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, ¹H and ¹³C NMR spectra will definitively establish the arrangement of the substituents on the oxadiazole ring.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.35 | Doublet (d) | 2H | Aromatic protons ortho to the nitro group |

| ~8.25 | Doublet (d) | 2H | Aromatic protons meta to the nitro group |

| ~1.45 | Singlet (s) | 9H | tert-butyl protons |

The two doublets in the aromatic region with an integration of 2H each are characteristic of a 1,4-disubstituted benzene ring. The large downfield shift is due to the strong electron-withdrawing effect of the nitro group and the oxadiazole ring. The singlet at approximately 1.45 ppm integrating to 9H is the unmistakable signature of the tert-butyl group.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will show the distinct carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | C5 of oxadiazole (attached to t-Bu) |

| ~168 | C3 of oxadiazole (attached to Ph-NO₂) |

| ~150 | Aromatic C attached to NO₂ |

| ~132 | Aromatic C attached to oxadiazole |

| ~129 | Aromatic CH meta to NO₂ |

| ~124 | Aromatic CH ortho to NO₂ |

| ~33 | Quaternary C of tert-butyl |

| ~28 | CH₃ of tert-butyl |

The chemical shifts of the oxadiazole ring carbons are highly characteristic and appear far downfield.[5][6] The aromatic carbon signals will be split into four distinct peaks due to the substitution pattern. The tert-butyl group will show two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrument: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is recommended for good signal dispersion, especially in the aromatic region.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment (e.g., using a DEPT sequence to differentiate between CH, CH₂, and CH₃ groups) should be performed. This may require a longer acquisition time.

-

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the ¹H NMR signals. Assign the peaks in both spectra based on their chemical shifts, multiplicities, and integrations, correlating them with the predicted values.

Conclusion: A Unified Spectroscopic Portrait

The combination of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a powerful and comprehensive toolkit for the unambiguous structural characterization of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The molecular weight confirmation from MS, the identification of key functional groups by IR, and the detailed connectivity map provided by NMR, when taken together, leave no doubt as to the identity and purity of the synthesized compound. This multi-technique approach represents a self-validating system, a cornerstone of scientific integrity in chemical and pharmaceutical research.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons. [Link]

-

Agirbas, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443. [Link]

-

Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier. [Link]

-

Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The handbook of infrared and Raman characteristic frequencies of organic molecules. Academic press. [Link]

Sources

Crystal structure of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

An In-Depth Technical Guide to the Crystal Structure of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its bioisosteric properties and broad pharmacological potential.[1] This guide provides a comprehensive, prospective framework for the synthesis, characterization, and definitive structural elucidation of a specific derivative, 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, via single-crystal X-ray diffraction. While the crystal structure of this particular compound has not been publicly reported, this document serves as an expert-level protocol for its determination. We will detail the causality behind experimental choices, from the synthetic strategy to advanced crystallographic analysis, providing researchers and drug development professionals with a self-validating system for obtaining and interpreting its three-dimensional atomic structure. This work aims to empower researchers to bridge the gap between molecular formula and functional understanding, a critical step in rational drug design and materials science.

Introduction: The Significance of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[2] Its unique structure allows it to act as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[3] This has led to the development of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] The target molecule, 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole (Molecular Formula: C₁₂H₁₃N₃O₃, Molar Mass: 247.25 g/mol ), combines this privileged scaffold with a bulky tert-butyl group and an electron-withdrawing nitrophenyl moiety.[4] Determining the precise three-dimensional arrangement of these groups through single-crystal X-ray diffraction is paramount. This structural data reveals crucial information on molecular conformation, steric hindrance, and the potential for intermolecular interactions, which collectively govern the compound's physicochemical properties and its ability to interact with biological targets.

Synthesis and Spectroscopic Confirmation

A robust and reliable synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. The most prevalent and versatile method for constructing 3,5-disubstituted 1,2,4-oxadiazoles involves the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.[5]

Proposed Synthetic Pathway

The proposed synthesis is a two-step, one-pot procedure starting from commercially available 4-nitrobenzonitrile.

Experimental Protocol: Synthesis

Objective: To synthesize 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole with >98% purity.

Materials:

-

4-Nitrobenzonitrile

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Ethanol (absolute)

-

Pivaloyl chloride

-

Pyridine (anhydrous)

-

Toluene

-

Ethyl acetate, Hexane (for chromatography)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Step 1: Formation of 4-Nitrobenzamidoxime.

-

To a solution of 4-nitrobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as triethylamine (2.0 eq).

-

Reflux the mixture for 6-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using excess hydroxylamine and base is to drive the reaction to completion and neutralize the HCl byproduct.[6]

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude amidoxime can be used directly in the next step or purified by recrystallization.

-

-

Step 2: Acylation and Cyclodehydration.

-

Dissolve the crude 4-nitrobenzamidoxime (1.0 eq) in anhydrous pyridine and cool the solution to 0°C in an ice bath. Pyridine acts as both the solvent and the base to neutralize the HCl generated during acylation.

-

Add pivaloyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5°C. The slow addition is crucial to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the formation of the O-acylamidoxime intermediate.

-

Transfer the reaction mixture to a flask containing toluene and heat to reflux for 3-6 hours. The high temperature facilitates the intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.[2]

-

Cool the mixture, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine to remove pyridine and other impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Step 3: Purification.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent to yield 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a solid.

-

Protocol: Spectroscopic Characterization

Confirmation of the synthesized product's identity and purity is essential before attempting crystallization.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the 4-nitrophenyl ring appearing as two doublets (AA'BB' system) around 8.0-8.4 ppm. A singlet for the 9 protons of the tert-butyl group around 1.4-1.5 ppm.[7] |

| ¹³C NMR | Carbons of the oxadiazole ring (C3 and C5) in the 165-180 ppm region. Aromatic carbons between 120-150 ppm. The quaternary carbon and methyl carbons of the tert-butyl group around 30-40 ppm and 25-30 ppm, respectively.[8][9] |

| FT-IR (cm⁻¹) | Asymmetric and symmetric NO₂ stretching around 1520-1540 and 1340-1360 cm⁻¹. C=N stretching of the oxadiazole ring around 1610-1630 cm⁻¹. C-O-C stretching of the ring around 1100-1200 cm⁻¹. Aliphatic C-H stretching of the tert-butyl group around 2960 cm⁻¹.[10] |

| Mass Spec (EI) | A prominent molecular ion peak [M]⁺ at m/z = 247. Fragmentation may involve loss of the nitro group (NO₂), cleavage of the tert-butyl group, and characteristic rupture of the oxadiazole ring.[11][12] |

Generation of Single Crystals

The acquisition of high-quality single crystals is often the most challenging step in structure determination.[13] The ideal crystal should be transparent, have well-defined faces, be free of cracks or defects, and typically have dimensions between 0.1 and 0.3 mm.[14] The key principle is to achieve slow supersaturation of the solute, allowing molecules to order themselves into a crystalline lattice.

Protocol: Crystallization by Slow Evaporation

This is the simplest method and often a good starting point.[15]

-

Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) at room temperature to create a near-saturated solution.

-

Filter the solution through a small plug of cotton or glass wool into a clean vial to remove any dust or particulate matter.

-

Cover the vial with parafilm and poke 1-3 small holes in it with a needle. This slows the rate of evaporation, which is critical for growing large, well-ordered crystals.[14]

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

Protocol: Crystallization by Vapor Diffusion

This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[15]

-

Dissolve the compound in a small volume (100-200 µL) of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane or chloroform). Place this solution in a small, open vial.

-

Place this small vial inside a larger, sealable jar containing a larger volume of a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).

-

Seal the jar. The anti-solvent vapor will slowly diffuse into the compound's solution, gradually reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction and Structure Determination

Once a suitable crystal is obtained, its three-dimensional structure can be determined using a single-crystal X-ray diffractometer.[16] The process involves irradiating the crystal with monochromatic X-rays and measuring the intensities and positions of the diffracted beams.[17]

Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[14]

-

Data Collection: The mounted crystal is placed on the diffractometer, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and centered in the X-ray beam (commonly Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[17]

-

Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using computational methods like SHELXT or olex2.solve.

-

Structure Refinement: The atomic model is refined against the experimental data using least-squares minimization (e.g., with SHELXL). This iterative process refines atomic coordinates, displacement parameters, and occupancy until the calculated diffraction pattern best matches the observed pattern. The quality of the final model is assessed by figures of merit such as the R-factor (R1) and weighted R-factor (wR2).

Analysis of the Crystal Structure

The final output of a successful structure determination is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Predicted Crystallographic Parameters

Based on common packing motifs for small organic molecules, a hypothetical but realistic set of crystallographic data is presented below.

| Parameter | Predicted Value / Type |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for achiral molecules) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 25 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 1500 - 2500 |

| Z (molecules/cell) | 4 or 8 |

| Density (calc, g/cm³) | 1.2 - 1.4 |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

Analysis of Molecular Geometry and Intermolecular Interactions

The refined structure will provide precise bond lengths, bond angles, and torsion angles. Key points of analysis include:

-

Planarity: Determining the dihedral angle between the 1,2,4-oxadiazole ring and the 4-nitrophenyl ring. A significant twist would indicate steric hindrance, while a more planar conformation would suggest a conjugated system.

-

Intermolecular Interactions: The crystal packing will be dictated by non-covalent interactions. For this molecule, one would specifically look for:

-

C-H···O interactions: Between the C-H bonds of the phenyl or tert-butyl groups and the oxygen atoms of the nitro or oxadiazole moieties.

-

C-H···N interactions: Involving the nitrogen atoms of the oxadiazole ring.

-

π-π Stacking: Potential stacking between the electron-deficient nitrophenyl rings of adjacent molecules.

-

NO₂···Ring Interactions: Interactions between the nitro group and the aromatic systems.

-

Understanding these interactions is fundamental to predicting the material's properties, such as melting point, solubility, and even its polymorphism.

Conclusion and Outlook

This technical guide outlines a complete and robust methodology for the synthesis and definitive structural characterization of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. By following these field-proven protocols, researchers can obtain high-purity material, grow diffraction-quality single crystals, and solve the three-dimensional atomic structure. The resulting crystallographic data will provide invaluable insights into the molecule's conformation and packing, which are critical for structure-activity relationship (SAR) studies in drug discovery and for the rational design of new materials. This foundational knowledge is the first step toward harnessing the full potential of this promising 1,2,4-oxadiazole derivative.

References

A complete list of all sources cited in this document is provided below.

-

Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]

-

Crystallization of small molecules. University of the Basque Country. [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health (NIH). [Link]

-

Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

-

Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. ACS Publications. [Link]

-

Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Publications. [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Crystallization. Organic Chemistry at CU Boulder. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Mass fragmentation pattern of 5-(3-Nitrophenyl)-2-(allylthio)-1,3,4-oxadiazole (6i). ResearchGate. [Link]

-

Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. National Institutes of Health (NIH). [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]

-

Preparation of Single Crystals for X-ray Diffraction. University of Zurich. [Link]

-

Mass fragmentation pattern of 5-phenyl-2-((6-chloro-3,4-methylenedioxyphenyl)methylthio)-1,3,4-Oxadiazole (6a). ResearchGate. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. National Institutes of Health (NIH). [Link]

-

Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. SciELO. [Link]

-

Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. ResearchGate. [Link]

-

1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. [Link]

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. National Institutes of Health (NIH). [Link]

-

FTIR spectra of the three oxadiazole derivatives. ResearchGate. [Link]

-

Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journals. [Link]

-

FTIR spectrum of compound III. IR, ν max /cm -1 : 2960 (CH, aliphatic),.... ResearchGate. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

FT-IR spectra of control and treated 1,2,4-triazole.. ResearchGate. [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. labsolu.ca [labsolu.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]

An In-Depth Technical Guide to the Biological Activity Screening of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the biological activity screening of the novel chemical entity, 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The strategic integration of a 1,2,4-oxadiazole core, known for its diverse pharmacological activities, with a nitroaromatic moiety, recognized for its potential in antimicrobial and anticancer applications, positions this compound as a promising candidate for drug discovery programs. This document outlines a rationale-driven approach to investigating its potential anticancer, antimicrobial, and anti-inflammatory properties. Detailed, field-proven protocols for preliminary in vitro screening are provided, accompanied by an exploration of the underlying mechanistic hypotheses that guide this experimental design. The guide is structured to empower researchers to conduct a thorough and scientifically rigorous initial evaluation of this compound's therapeutic potential.

Introduction: Rationale for Screening

The convergence of two pharmacologically significant scaffolds, the 1,2,4-oxadiazole ring and a 4-nitrophenyl group, in the structure of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole provides a strong impetus for a comprehensive biological activity screening. The 1,2,4-oxadiazole nucleus is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The nitroaromatic component is also a known pharmacophore, particularly in the realm of antimicrobial agents, where it can undergo bioreduction to generate reactive nitrogen species that are toxic to microorganisms.[3] The tert-butyl group can enhance metabolic stability and lipophilicity, potentially improving the compound's pharmacokinetic profile.

This guide, therefore, proposes a focused, three-pronged screening approach to evaluate the potential of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole as a lead compound in the following therapeutic areas:

-

Anticancer Activity: Targeting proliferative signaling pathways.

-

Antimicrobial Activity: Investigating efficacy against pathogenic bacteria.

-

Anti-inflammatory Activity: Assessing the potential to modulate inflammatory responses.

Synthesis of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

A plausible and efficient synthetic route to obtain the title compound involves the cyclization of an amidoxime with an acylating agent. Specifically, the reaction of 4-nitrobenzamidoxime with pivaloyl chloride is a direct and well-established method for the formation of 3,5-disubstituted-1,2,4-oxadiazoles.[4]

Proposed Synthetic Protocol:

-

Preparation of 4-nitrobenzamidoxime: This intermediate can be synthesized from 4-nitrobenzonitrile by reaction with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or triethylamine.

-

Synthesis of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole:

-

Dissolve 4-nitrobenzamidoxime in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine or pyridine, to the solution.

-

Slowly add pivaloyl chloride to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final compound.

-

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic pathway for the target compound.

In Vitro Biological Activity Screening

This section details the experimental protocols for the initial in vitro screening of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole.

Anticancer Activity Screening

Mechanistic Rationale: The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[1][5][6][7] Overactivation of the EGFR signaling pathway leads to uncontrolled cell proliferation and survival. We hypothesize that the target compound may exert anticancer effects by inhibiting EGFR or downstream components of its signaling cascade.

Recommended Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][8]

Experimental Protocol:

-

Cell Culture:

-

Culture a panel of human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, PC-3 - prostate adenocarcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells) for cytotoxicity comparison.

-

Maintain cells in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole in dimethyl sulfoxide (DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

-

Data Presentation:

| Cell Line | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin |

| A549 | Experimental Value | Reference Value |

| MCF-7 | Experimental Value | Reference Value |

| PC-3 | Experimental Value | Reference Value |

| HEK293 | Experimental Value | Reference Value |

Hypothesized Signaling Pathway:

Caption: Potential inhibition of the EGFR signaling pathway.

Antimicrobial Activity Screening

Mechanistic Rationale: Nitroaromatic compounds are known to exert antimicrobial effects through their reduction to cytotoxic intermediates.[3] This process, often facilitated by bacterial nitroreductases, can lead to the generation of reactive nitrogen species that damage cellular macromolecules, including DNA.[3][9][10] We hypothesize that 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole will exhibit antimicrobial activity, particularly against bacteria possessing nitroreductase enzymes.

Recommended Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Experimental Protocol:

-

Bacterial Strains:

-

Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared bacterial suspension.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be included as a reference.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Data Presentation:

| Bacterial Strain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin |

| S. aureus ATCC 29213 | Experimental Value | Reference Value |

| E. coli ATCC 25922 | Experimental Value | Reference Value |

Hypothesized Mechanism of Action:

Caption: Proposed bioactivation and DNA damage mechanism.

Anti-inflammatory Activity Screening

Mechanistic Rationale: Certain 1,2,4-oxadiazole derivatives have been reported to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[12][13][14][15] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by producing prostaglandins. Nitric oxide (NO) is also a significant inflammatory mediator. Therefore, we will assess the compound's ability to scavenge NO as a preliminary indicator of its anti-inflammatory potential.

Recommended Assay: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide generated from a chemical source.

Experimental Protocol:

-

Reagents:

-

Sodium nitroprusside (SNP) solution (10 mM in phosphate-buffered saline, pH 7.4).

-

Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

-

Assay Procedure:

-

Prepare different concentrations of the test compound (e.g., 10, 50, 100, 200, 500 µg/mL) in a suitable solvent.

-

Mix the compound solutions with the SNP solution and incubate at room temperature for 150 minutes under light.

-

After incubation, add an equal volume of Griess reagent to each solution.

-

Allow the color to develop for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 546 nm.

-

Use a standard antioxidant like ascorbic acid as a positive control.

-

Calculate the percentage of NO scavenging activity.

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the nitric oxide radicals.

-

Data Presentation:

| Compound | IC₅₀ (µg/mL) for NO Scavenging |

| Test Compound | Experimental Value |

| Ascorbic Acid | Reference Value |

Hypothesized Anti-inflammatory Pathway:

Caption: Potential inhibition of the COX-2 inflammatory pathway.

Physicochemical Properties

A preliminary assessment of the physicochemical properties of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole can provide insights into its drug-like characteristics.

| Property | Predicted/Known Value |

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| LogP (octanol/water) | Predicted Value |

| Polar Surface Area | Predicted Value |

| Number of H-bond Donors | 0 |

| Number of H-bond Acceptors | 5 |

Conclusion and Future Directions

This guide provides a foundational strategy for the initial biological evaluation of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The proposed screening cascade, targeting cancer, microbial infections, and inflammation, is grounded in the established pharmacological potential of its constituent chemical motifs. Positive results from these primary in vitro assays will warrant further, more in-depth investigations, including:

-

Secondary Screening: Elucidation of the specific mechanism of action through enzyme inhibition assays (e.g., EGFR kinase assay, COX-2 inhibition assay) and further mechanistic studies (e.g., cell cycle analysis, apoptosis assays, DNA damage assays).

-

Lead Optimization: Synthesis and screening of analogues to establish structure-activity relationships (SAR) and improve potency and selectivity.

-

In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models of disease.

The systematic approach outlined in this guide will enable a robust and efficient assessment of the therapeutic potential of 5-tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, potentially paving the way for the development of a novel therapeutic agent.

References

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. [Link]

-

Can anyone help with the synthesis of a secondary amide from carboxylic acid? (2015, August 27). ResearchGate. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

-

Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009, May 15). PubMed. [Link]

-

Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (n.d.). PubMed Central. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]

-

SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). [Link]

-

EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (n.d.). PubMed Central. [Link]

-

Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021, February 12). PubMed Central. [Link]

-

DNA Damage Responses in Prokaryotes: Regulating Gene Expression, Modulating Growth Patterns, and Manipulating Replication Forks. (n.d.). PubMed Central. [Link]

-

(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021, October 15). ResearchGate. [Link]

-

In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2024, August 9). National Institutes of Health. [Link]

-

Molecular Docking and Modelling Studies for Identifying Novel Oxadiazole Derivatives to Inhibit COX-2 Enzyme as an Anti-Inflammatory Treatment. (2024, August 7). ResearchGate. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PubMed Central. [Link]

-

Antimicrobial-Induced DNA Damage and Genomic Instability in Microbial Pathogens. (2015, March 26). PubMed Central. [Link]

-

1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021, April 7). [Link]

-

Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (n.d.). [Link]

-

Cyclooxygenase-2. (n.d.). Wikipedia. [Link]

-

Antimicrobial-induced DNA damage in bacterial and fungal... (n.d.). ResearchGate. [Link]

-

File:EGFR signaling pathway.png. (n.d.). Wikimedia Commons. [Link]

-

Defects in DNA double-strand break repair re-sensitise antibiotic-resistant Escherichia coli to multiple bactericidal antibiotics. (2022, January 25). bioRxiv. [Link]

-

5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol. (n.d.). PubChem. [Link]

-

2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. (2016, August 6). ResearchGate. [Link]

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (n.d.). PubMed Central. [Link]

-

(PDF) Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. (2012, October-December). ResearchGate. [Link]

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. jchemrev.com [jchemrev.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Cytotoxic Evaluation of 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole on Cancer Cell Lines

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the rigorous in vitro evaluation of a novel chemical entity, 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole. The 1,2,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2] This guide provides a robust framework for drug development professionals to assess the cytotoxic potential of this specific compound, beginning with broad initial screening and progressing to detailed mechanistic investigations. The protocols herein are designed as self-validating systems, emphasizing the use of orthogonal assays and appropriate controls to ensure data integrity and trustworthiness. We will detail the causality behind experimental choices, from cell line selection to the specific assays used to differentiate between cytostatic, cytotoxic, apoptotic, and necrotic effects.

Introduction: Scientific Rationale and Compound Profile

The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles.[3] Many derivatives have shown potent anti-proliferative effects against various human cancer cell lines.[2] The subject of this guide, 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole, possesses two key substituents that warrant investigation:

-

The 4-nitrophenyl group: The nitroaromatic moiety is a known pharmacophore but also a potential structural alert.[4] It can be bioreduced in hypoxic tumor environments to form reactive radical species, leading to selective cytotoxicity.[5] However, it has also been associated with genotoxicity, making a thorough evaluation critical.[4]

-

The tert-butyl group: This bulky, lipophilic group can enhance binding affinity to protein targets through hydrophobic interactions and act as a steric shield, increasing metabolic stability.[6][7] Its presence can significantly influence a compound's pharmacokinetic properties and potency.[6]

Given this structural context, a systematic investigation is required to determine if 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole possesses meaningful anticancer activity and to elucidate its mechanism of action. This guide provides the experimental framework for such an investigation.

Phase I: Primary Cytotoxicity Screening

The initial phase aims to establish the compound's broad cytotoxic activity across a diverse panel of cancer cell lines and determine its effective concentration range.

Rationale for Cell Line Selection

A robust preliminary screen requires a diverse set of cell lines to identify potential tissue-specific sensitivity. The NCI-60 panel , a collection of 60 human tumor cell lines representing nine different cancer types (leukemia, melanoma, lung, colon, kidney, ovary, breast, prostate, and central nervous system cancers), is the gold standard for this purpose.[8][9] Utilizing a subset of this panel, such as a representative from each cancer type, provides a comprehensive initial overview of the compound's activity spectrum.

Experimental Workflow: Phase I

Caption: Phase I Experimental Workflow for Primary Cytotoxicity Screening.

Detailed Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[10]

Protocol Steps:

-

Cell Plating: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[11]

-

Compound Treatment: Prepare a 2X serial dilution of the compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), and medium with the highest concentration of DMSO as the vehicle control.

-

Incubation: Incubate the plates for 72 hours to account for effects on cell proliferation.[12]

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of visible purple precipitate.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals.[8][13]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The primary output is the half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical IC50 Values for 5-Tert-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| MCF-7 | Breast | 15.2 |

| A549 | Lung | 8.9 |

| HCT-116 | Colon | 22.5 |

| U-87 MG | Glioblastoma | 5.6 |

| K-562 | Leukemia | 3.1 |

Interpretation: A lower IC50 value indicates higher cytotoxic potency. In this hypothetical example, the compound shows preferential activity against leukemia and glioblastoma cell lines.

Phase II: Validation and Mode of Death Determination

An apparent reduction in viability in the MTT assay could be due to metabolic inhibition rather than cell death. Therefore, orthogonal assays are essential to validate cytotoxicity and determine the primary mode of cell death (apoptosis vs. necrosis).

Orthogonal Assay Rationale

-

Lactate Dehydrogenase (LDH) Assay: Measures membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of necrosis or late apoptosis.[14][15]

-

Annexin V & Propidium Iodide (PI) Staining: Differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis.[16] PI is a nucleic acid stain that can only enter cells with compromised membranes, thus marking late apoptotic and necrotic cells.[16][17]

Detailed Protocol: LDH Cytotoxicity Assay

This protocol measures LDH released into the supernatant.

Protocol Steps:

-

Treat Cells: Plate and treat cells with the compound (at concentrations around the IC50 value, e.g., 0.5x, 1x, 2x IC50) in a 96-well plate as described in the MTT protocol.

-

Controls: Prepare three essential controls:

-

Vehicle Control: Untreated cells for spontaneous LDH release.

-

Maximum Release Control: Untreated cells lysed with a detergent (e.g., Triton X-100) to measure total LDH.

-

Medium Background: Culture medium alone.

-

-

Collect Supernatant: After the incubation period, centrifuge the plate and carefully transfer 50 µL of supernatant to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[18]

-

Incubation: Incubate for 30 minutes at room temperature, protected from light.

-

Stop Reaction: Add 50 µL of stop solution.

-

Absorbance Measurement: Read absorbance at 490 nm.

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

This method provides quantitative data on different cell populations.[19]

Protocol Steps:

-

Cell Treatment: Culture and treat cells in 6-well plates with the compound at its IC50 concentration for 24 or 48 hours. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.[19]

-

Staining: Resuspend ~1x10⁶ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[19]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[19]

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately using a flow cytometer.

Data Presentation and Interpretation

Table 2: Hypothetical Results from Mode of Death Assays (U-87 MG cells at IC50)

| Assay | Metric | Untreated Control | Compound-Treated |

|---|---|---|---|

| LDH Assay | % Cytotoxicity | 2% | 15% |

| Annexin V/PI | % Live (Annexin V-/PI-) | 95% | 45% |

| % Early Apoptotic (Annexin V+/PI-) | 3% | 35% |

| | % Late Apoptotic/Necrotic (Annexin V+/PI+)| 2% | 20% |